The synthesis of CHZ868 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:
Technical details regarding the specific reagents, conditions, and yields are often proprietary but generally follow established protocols for synthesizing similar small molecules .
The molecular structure of CHZ868 reveals a complex arrangement that facilitates its interaction with JAK2. Key structural features include:
CHZ868 undergoes several chemical interactions upon binding to JAK2:
The mechanism by which CHZ868 exerts its effects involves:
CHZ868 is primarily utilized in scientific research and clinical settings focused on:
Myeloproliferative neoplasms are clonal hematopoietic disorders characterized by excessive production of mature blood cells, with >95% of cases driven by constitutive activation of JAK-STAT signaling through mutations in JAK2, CALR, or MPL genes [1] [8]. The JAK2 V617F mutation in the pseudokinase domain (JH2) is the most prevalent molecular abnormality, occurring in approximately 95% of polycythemia vera (PV) and 50-60% of essential thrombocythemia (ET) or primary myelofibrosis (PMF) cases [8]. This mutation disrupts the autoinhibitory function of the JH2 domain, leading to ligand-independent activation of the kinase domain (JH1) and consequent hyperphosphorylation of downstream effectors including STAT3/5, PI3K/AKT, and MAPK pathways [1] [8].
JAK2 exon 12 mutations (found in 2-3% of PV) and mutations in the thrombopoietin receptor (MPL W515L/K in 3-5% of ET/PMF) similarly induce cytokine-independent dimerization and constitutive JAK2 activation [8]. Calreticulin (CALR) mutations (20-35% of ET/PMF) generate mutant proteins that bind MPL, triggering pathological JAK2 signaling. Notably, even "triple-negative" MPNs without these canonical drivers exhibit activated JAK-STAT signaling, confirming its central pathogenic role [8]. This signaling dysregulation promotes myeloproliferation, alters hematopoietic stem cell function, and drives inflammatory cytokine production, establishing JAK2 as a critical therapeutic target.
Table 1: Molecular Drivers of MPNs and JAK2 Activation Mechanisms
MPN Subtype | Primary Driver Mutations | Prevalence | JAK2 Activation Mechanism |
---|---|---|---|
Polycythemia Vera (PV) | JAK2 V617F | ~95% | Disrupted JH2 autoinhibition |
PV (V617F-negative) | JAK2 exon 12 mutations | 2-3% | Constitutive kinase dimerization |
Essential Thrombocythemia (ET) | JAK2 V617F | 50-60% | Disrupted JH2 autoinhibition |
CALR mutations | 20-25% | MPL-mediated dimerization | |
MPL W515L/K | 3-5% | Constitutive receptor activation | |
Primary Myelofibrosis (PMF) | JAK2 V617F | 50-60% | Disrupted JH2 autoinhibition |
CALR mutations | 25-35% | MPL-mediated dimerization | |
MPL W515L/K | 3-5% | Constitutive receptor activation |
First-generation JAK inhibitors (ruxolitinib, fedratinib) are ATP-competitive compounds classified as type I inhibitors that bind the active kinase conformation (DFG-in orientation). While clinically beneficial for reducing splenomegaly and systemic symptoms in myelofibrosis and PV, they exhibit significant limitations in disease modification [1] [2] [8]. Crucially, these agents rarely induce complete hematologic remissions or significantly reduce mutant allele burden (<15% of patients achieve >50% reduction in JAK2 V617F allele burden) [1] [2]. This therapeutic ceiling stems from several molecular mechanisms:
Table 2: Cross-Persistence of Type I JAK Inhibitors in Resistant MPN Models
Inhibitor | IC50 in Naïve SET2 Cells (μM) | IC50 in Ruxolitinib-Persistent Cells (μM) | Fold Change | IC50 in CYT387-Persistent Cells (μM) |
---|---|---|---|---|
Ruxolitinib | 0.07 | 0.90 | 12.9-fold | 0.47 |
CYT387 | 0.17 | 4.20 | 24.7-fold | 1.80 |
SAR302503 | 0.41 | 2.30 | 5.6-fold | 1.50 |
BMS911543 | 0.26 | 6.50 | 25.0-fold | 1.60 |
The limitations of type I inhibitors prompted exploration of allosteric inhibition strategies targeting alternative conformational states of JAK2. Type II inhibitors stabilize the inactive kinase conformation (DFG-out orientation), accessing a hydrophobic allosteric pocket adjacent to the ATP-binding site [1] [5] [8]. This mechanism offers several theoretical advantages:
Early type II inhibitors like BBT594 demonstrated proof-of-concept but suffered from suboptimal pharmacokinetics, limited JAK2 selectivity, and insufficient potency (IC50 = 0.99 μM) [5]. CHZ868, a benzimidazole-derived type II inhibitor, emerged from targeted drug discovery efforts to overcome these limitations [1]. Its distinct chemical scaffold (C22H19F2N5O2) enables high-affinity binding to the DFG-out conformation, with significantly improved JAK2 specificity (IC50 = 0.11 μM) and cellular potency (GI50 = 59 nM in SET2 cells) compared to BBT594 [1] [5]. Molecular modeling reveals CHZ868 forms critical hydrogen bonds with JAK2's hinge region (Leu932) and salt bridges with Lys882, while its fluorophenyl group occupies the hydrophobic allosteric pocket, stabilizing the inactive kinase [5].
Table 3: Comparative Mechanisms of Type I vs. Type II JAK2 Inhibitors
Property | Type I Inhibitors (e.g., Ruxolitinib) | Type II Inhibitors (CHZ868) | Therapeutic Implications |
---|---|---|---|
Kinase Conformation Targeted | Active (DFG-in) | Inactive (DFG-out) | Type II avoids resistance from heterodimer trans-activation |
Binding Site | ATP-binding pocket only | ATP pocket + hydrophobic allosteric pocket | Enhanced selectivity potential for JAK2 |
Effect on Activation Loop | Does not prevent phosphorylation | Stabilizes unphosphorylated state | Sustained kinase suppression |
Activity Against Persistent Cells | Limited by cross-persistence | Retains potency (low nM range) | Overcomes adaptive resistance |
Effect on Mutant Allele Burden | Minimal reduction in most patients | Significant reduction in preclinical models | Potential disease modification |
Selectivity for JAK2 over JAK3 | Moderate (e.g., ruxolitinib JAK2/JAK3 IC50 ratio: ~5) | High (CHZ868 JAK2/JAK3 IC50 ratio: >15) | Reduced immunosuppressive effects |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7